
(2-Butyl-2H-pyrazol-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butyl-2H-pyrazol-3-yl)-methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a butyl group at the second position and a hydroxymethyl group at the third position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-2H-pyrazol-3-yl)-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-butyl-2H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired product.
Another approach involves the use of Grignard reagents. In this method, 2-butyl-2H-pyrazole is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butyl-2H-pyrazol-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, ethers, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Butyl-2H-pyrazol-3-yl)-methanal or (2-Butyl-2H-pyrazol-3-yl)-methanoic acid.
Reduction: Formation of this compound or (2-Butyl-2H-pyrazol-3-yl)-methanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Butyl-2H-pyrazol-3-yl)-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (2-Butyl-2H-pyrazol-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Butyl-2H-pyrazol-3-yl)-methanal: An aldehyde derivative of (2-Butyl-2H-pyrazol-3-yl)-methanol.
(2-Butyl-2H-pyrazol-3-yl)-methanoic acid: A carboxylic acid derivative.
(2-Butyl-2H-pyrazol-3-yl)-methanamine: An amine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a butyl group and a hydroxymethyl group provides distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
(2-butylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLLSVQJOWVWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)
![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)
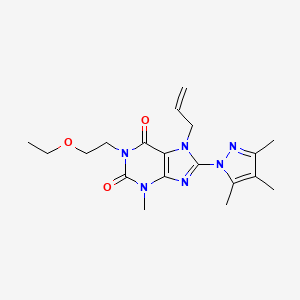
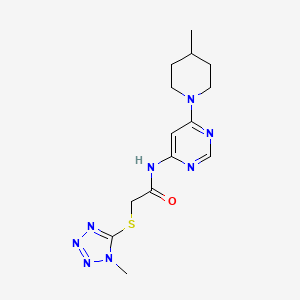
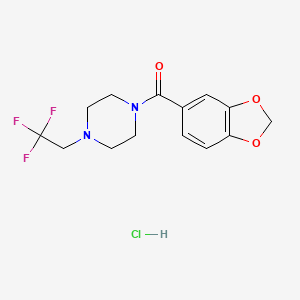
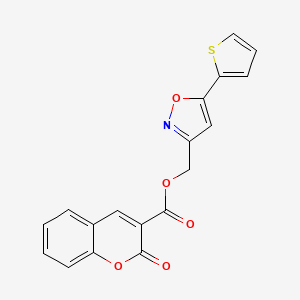
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2731934.png)
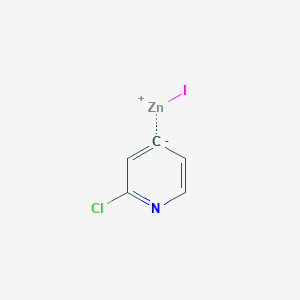
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731939.png)
![2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2731941.png)
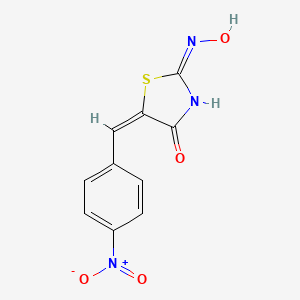
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B2731943.png)
